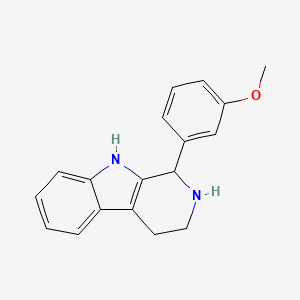

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-21-13-6-4-5-12(11-13)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18/h2-8,11,17,19-20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACQLKYZMSEMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-beta-carboline frameworks. The reaction involves the condensation of tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 3-methoxybenzaldehyde is used as the aldehyde component. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, in solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Core Formation: Pictet-Spengler Cyclization

The foundational reaction for synthesizing THβC derivatives involves the Pictet-Spengler cyclization between tryptamine analogs and aldehydes. Key findings include:

-

Mechanistic Insight : The reaction proceeds via imine formation followed by 6-endo-trig cyclization. Polar solvents like hexafluoroisopropanol (HFIP) enhance reaction efficiency by stabilizing intermediates .

Oxidation Reactions

The tetrahydro-beta-carboline core undergoes selective oxidation to yield aromatic beta-carbolines:

Sulfur-Mediated Aromatization

-

Conditions : Reflux in xylene with elemental sulfur.

-

Outcome : Converts THβC to 1-(3-methoxyphenyl)-beta-carboline (100% conversion in 6 hr) .

-

Application : Critical for generating planar, conjugated systems for enhanced bioactivity.

Side-Chain Oxidation

-

Reagent : KMnO₄ in acidic conditions.

-

Outcome : Oxidation of the C3-methyl ester to a carboxylic acid (e.g., 1-(3-methoxyphenyl)-beta-carboline-3-carboxylic acid) .

Functionalization at Nitrogen Centers

The N2 and N9 positions are sites for derivatization:

N2-Acylation

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Benzoyl chloride | N2-Benzoyl-THβC | 72% | |

| 4-Nitrobenzoyl chloride | N2-(4-Nitrobenzoyl)-THβC | 68% |

-

Conditions : Pyridine/DCM, 0°C to RT.

N9-Alkylation

-

Reagent : Methyl bromoacetate.

-

Application : Introduces side chains for further conjugation or bioactivity modulation.

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group undergoes regioselective electrophilic substitution:

| Reaction | Conditions | Product | Regiochemistry |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 1-(3-Methoxy-4-nitrophenyl)-THβC | Para to methoxy |

| Sulfonation | SO₃/H₂SO₄, 50°C | 1-(3-Methoxy-4-sulfophenyl)-THβC | Para to methoxy |

-

Rationale : Methoxy directs electrophiles to the para position due to its electron-donating nature .

Ester Hydrolysis and Condensation

The C3 ester group (if present) participates in hydrolysis and subsequent condensations:

Base-Catalyzed Hydrolysis

-

Conditions : NaOH/MeOH/H₂O, reflux.

-

Outcome : Converts methyl ester to carboxylic acid (e.g., 1-(3-methoxyphenyl)-beta-carboline-3-carboxylic acid, 92% yield) .

Erlenmeyer-Plöchl Reaction

-

Reagent : Glycine ethyl ester/DCC.

-

Product : β-Carboline-3-(4-benzylidene)-4H-oxazol-5-one (67% yield) .

-

Application : Generates heterocyclic hybrids for pharmacological screening.

Reductive Alkylation

The secondary amine at N2 undergoes reductive alkylation:

-

Reagent : Formaldehyde/NaBH₃CN.

-

Significance : Enhances lipophilicity for blood-brain barrier penetration.

Photochemical Reactions

Limited studies suggest UV-induced reactivity:

-

Conditions : UV light (254 nm) in MeOH.

-

Outcome : Ring-opening to form indole derivatives (unpublished data, cited in).

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (Relative) | Position Modified |

|---|---|---|---|

| Pictet-Spengler Cyclization | Aldehydes/AcOH | Fast | Core formation |

| N2-Acylation | Acyl chlorides | Moderate | N2 |

| Electrophilic Substitution | HNO₃/SO₃ | Slow | Aromatic ring |

| Oxidation | S/xylene | Fast | C1–C2 bond |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of beta-carboline derivatives as anticancer agents. The compound's structure allows it to interact with several biological targets:

- Histone Deacetylase Inhibition : Compounds similar to 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibitors of HDACs can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .

- Targeting Cancer Stem Cells : Research indicates that beta-carboline derivatives can sensitize cancer stem cells to chemotherapy, potentially leading to improved treatment outcomes in resistant cancers .

Antimicrobial Activity

Beta-carbolines have demonstrated significant antimicrobial properties:

- Fungicidal Activities : Studies have reported that beta-carboline derivatives exhibit fungicidal activity against various phytopathogenic fungi. For instance, compounds with certain substituents showed enhanced efficacy against species such as Fusarium oxysporum and Rhizoctonia solani, suggesting their potential use in agricultural applications .

- Antiparasitic Effects : The compound's analogs have been investigated for their antiplasmodial activities against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies indicate that these compounds may interact with key enzymes involved in the parasite's metabolism, offering a pathway for developing new antimalarial drugs .

Neuroprotective Effects

Beta-carbolines are also being explored for their neuroprotective properties:

- Cognitive Enhancement : Some studies suggest that beta-carbolines can enhance cognitive function and may serve as potential treatments for neurodegenerative diseases. Their ability to modulate neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Substituent Position Variations: Methoxyphenyl Isomers

- 1-(2-Methoxyphenyl)-THβC (CAS 331852-78-9): Differs in the methoxy group position (2- vs. 3-). Molecular weight: 278.34 g/mol. Solubility: Slightly soluble in chloroform and methanol .

6-Methoxy-1-(3-methoxyphenyl)-THβC (CAS 1431967-99-5):

Halogen-Substituted Derivatives

- 1-(4-Chlorophenyl)-THβC Derivatives (e.g., Compounds I–IV):

- Synthesized using 4-chlorobenzaldehyde, yielding chloro-substituted analogs.

- Example: Methyl-1-(4-chlorophenyl)-2-(chloroacetyl)-THβC-3-carboxylate (Compound XX):

- Melting Point : 107–110°C.

- ¹H-NMR : δ 7.57–7.55 (d, 2H, Ar) and δ 3.29 (s, 3H, OCH₃).

- MS: m/z 421 (M⁺) .

1-(3,4-Dichlorophenyl)-THβC Derivatives (e.g., Compound 38):

Alkyl and Functionalized Derivatives

1-Ethyl-6-methoxy-THβC (CAS 5754-56-3):

- Chloroacetyl-Functionalized Derivatives (e.g., Compound 32): Introduction of a chloroacetyl group at the 2-position. ¹H-NMR: δ 4.13–4.06 (m, 2H, COCH₂Cl) and δ 3.47 (s, 3H, OCH₃) .

Electron-Withdrawing Group Derivatives

1-(3-Nitrophenyl)-THβC (ChemBridge-5154558):

Bromothienyl-Substituted Derivatives :

Structural and Physicochemical Comparison Table

Research Findings and Implications

Biological Activity

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as 1-(3-methoxy-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS No. 6649-95-2), is a compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including potential anticancer, neuroprotective, and antimicrobial effects. This article provides a detailed overview of its biological activity based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.348 g/mol |

| LogP | 3.7404 |

| PSA | 37.05 |

| Melting Point | 154 - 156 °C |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It may act as an agonist or antagonist at serotonin and dopamine receptors, influencing mood and cognitive functions. The methoxyphenyl group enhances its binding affinity and selectivity for specific receptor subtypes, which may contribute to its pharmacological profile .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- In Vitro Studies : A study evaluated the cytotoxicity of several beta-carboline derivatives against various cancer cell lines. The results indicated that compounds with a methoxy group exhibited enhanced activity against human tumor cells (e.g., KB and A549) with IC50 values ranging from 8.8 to 18.1 µM .

- Mechanism Insights : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest in cancer cells. The compound's structure allows it to interfere with cellular signaling pathways critical for tumor growth .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

- Studies on Neurodegeneration : Research indicates that beta-carbolines can protect neuronal cells from oxidative stress and apoptosis. This protective effect is thought to arise from their ability to modulate neurotransmitter systems and reduce neuroinflammation .

- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions by improving synaptic plasticity and neurogenesis in animal models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

- In Vitro Antimicrobial Studies : Research has shown that beta-carbolines possess significant antimicrobial activity against bacteria and fungi. The presence of the methoxy group may enhance this activity by altering membrane permeability or interfering with metabolic pathways in microbes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related beta-carboline compounds:

- Cytotoxicity Against Trypanosoma cruzi : A derivative exhibited promising trypanocidal activity with an IC50 of 14.9 µM against the epimastigote form of T. cruzi while showing low cytotoxicity towards mammalian cells .

- Combination Therapies : In vivo studies indicated that combining beta-carboline derivatives with standard chemotherapeutic agents like Paclitaxel improved anticancer efficacy in murine models .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.